Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl-
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Overview
Description
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a lactone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is often catalyzed by palladium on carbon (Pd/C) under hydrogen-free conditions, making it an environmentally friendly approach . The reaction conditions are mild, and the process does not require oxidants or hydrogen acceptors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the palladium-catalyzed process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroxylated derivatives .
Scientific Research Applications
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- exerts its effects involves interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-b]furan-2,6(3H,4H)-dione
- Naphtho[2,3-b]furan-4,9-dione, 5-hydroxy-2-methyl-
Uniqueness
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- (CAS Number: 22399-39-9), is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.
- Molecular Formula : C13H10O3
- Molecular Weight : 214.22 g/mol
- Structure : The compound features a naphtho[1,2-b]furan core with hydroxyl and methyl substituents, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, research has focused on its activity against triple-negative breast cancer (TNBC). A study reported the discovery of N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides as selective inhibitors of TNBC. These compounds demonstrated IC50 values of 2–3 μM against various TNBC cell lines while showing minimal toxicity to normal cells (e.g., MCF-7 and MCF-10A) . This selectivity suggests that derivatives of naphtho[1,2-b]furan could serve as promising candidates for developing targeted cancer therapies.
Pharmacological Properties
Naphtho[1,2-b]furan derivatives have been associated with various pharmacological activities:
- Antimalarial Activity : Some derivatives have shown inhibition of heme detoxification proteins, indicating potential use in malaria treatment .
- Neuropharmacological Effects : Certain compounds exhibit selective antagonism at serotonin receptors, which could be beneficial in treating mood disorders .
Synthesis Methods
The synthesis of naphtho[1,2-b]furan derivatives has been explored through several methodologies. One notable approach involves the In(OTf)3-catalyzed cycloaddition of 1,4-naphthoquinones with β-ketoamides. This method allows for high regioselectivity and yields diverse biologically active compounds .
Synthesis Method | Reactants Used | Yield | Notes |
---|---|---|---|
In(OTf)3-catalyzed cycloaddition | 1,4-naphthoquinones + β-ketoamides | Good to excellent | High regioselectivity achieved |
Study on Triple-Negative Breast Cancer Inhibition
In a detailed investigation into the biological activity of naphtho[1,2-b]furan derivatives against TNBC, researchers identified several compounds with varying degrees of inhibitory activity. The study indicated that modifications in the substituents significantly affected the compounds' potency. For instance:
- Compounds with a methyl group at R3 showed enhanced activity.
- Hydrolysis of esters improved water solubility while maintaining biological efficacy .
This research underscores the importance of structural modifications in enhancing the therapeutic potential of naphtho[1,2-b]furan derivatives.
Properties
CAS No. |
22399-39-9 |
---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-hydroxy-4-methylbenzo[g][1]benzofuran-3-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-10(14)6-16-13(11)9-5-3-2-4-8(9)12(7)15/h2-5,15H,6H2,1H3 |
InChI Key |
MOKOHEFTPWMCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C(=O)CO3)O |
Origin of Product |
United States |
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